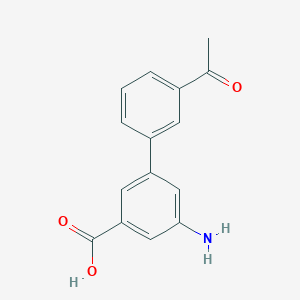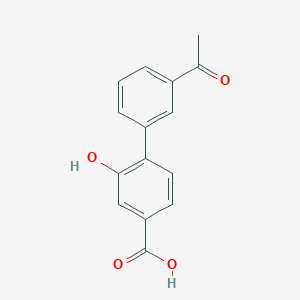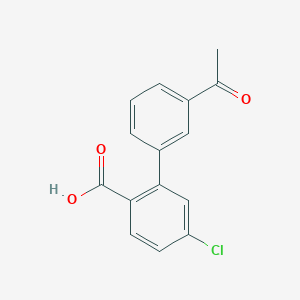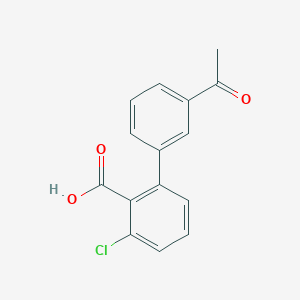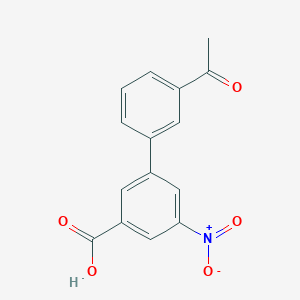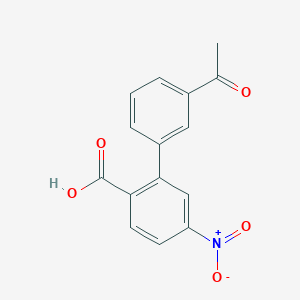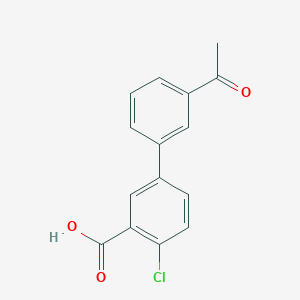
5-(3-Acetylphenyl)-2-chlorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Acetylphenyl)-2-chlorobenzoic acid, or 5-APCBA, is a chemical compound commonly used in scientific research and laboratory experiments. It is a derivative of benzoic acid, and it is known for its versatility and wide range of applications. This compound is widely used in biological and biochemical research, and it can be synthesized in various ways.
科学的研究の応用
5-APCBA has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as polymers and pharmaceuticals. It is also used in the synthesis of polysaccharides, lipids, and proteins. In addition, 5-APCBA is used in the synthesis of organic dyes, fluorescent dyes, and fluorescent proteins. Furthermore, this compound is used in the study of enzyme kinetics, gene expression, and cell signaling pathways.
作用機序
The mechanism of action of 5-APCBA is not fully understood. However, it is believed that this compound acts as a competitive inhibitor of certain enzymes. It is thought to interact with the active site of the enzyme, thus preventing the substrate from binding to the enzyme and thus preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-APCBA are not fully understood. However, it is believed that this compound may have anti-inflammatory, anti-oxidative, and anti-cancer properties. In addition, it has been suggested that this compound may have a role in modulating the activity of certain enzymes and proteins involved in cell signaling pathways.
実験室実験の利点と制限
The advantages of using 5-APCBA in laboratory experiments include its high yield, low cost, and wide range of applications. Furthermore, this compound is relatively stable and is not easily degraded by light or heat. On the other hand, the major limitation of using this compound is its potential toxicity. Therefore, it is important to use this compound with caution and in accordance with safety protocols.
将来の方向性
There are many potential future directions for research on 5-APCBA. For example, further research could be done to better understand the biochemical and physiological effects of this compound. In addition, more research could be done to develop more efficient and cost-effective synthesis methods. Furthermore, research could be done to explore the potential therapeutic applications of this compound, such as its potential use in the treatment of cancer and other diseases. Finally, research could be done to explore the potential use of this compound in other areas, such as drug delivery systems and biodegradable materials.
合成法
5-APCBA can be synthesized by a variety of methods. One of the most commonly used methods involves the reaction of 3-acetylphenol and 2-chlorobenzoic acid in the presence of a catalyst. This reaction is carried out at a temperature of 140-150 °C and a pressure of 1.2-1.3 atm, and it is usually completed within 1-2 hours. The yield of the reaction is typically around 95%.
特性
IUPAC Name |
5-(3-acetylphenyl)-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-9(17)10-3-2-4-11(7-10)12-5-6-14(16)13(8-12)15(18)19/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVYDDDNIVPJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689752 |
Source


|
| Record name | 3'-Acetyl-4-chloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262005-85-5 |
Source


|
| Record name | 3'-Acetyl-4-chloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


